

Methyl 4-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 4-bromopyrimidine-2-carboxylate*

Cat. No.: *B1425827*

[Get Quote](#)

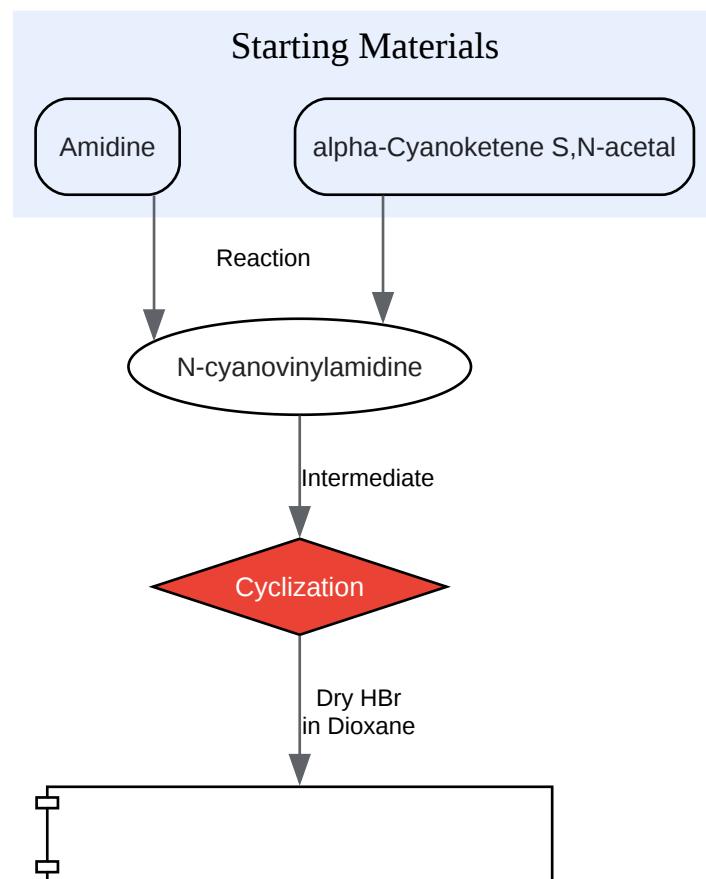
Introduction

Methyl 4-bromopyrimidine-2-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive bromine atom and a modifiable ester group on the pyrimidine core, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. The pyrimidine ring itself is a privileged structure in pharmacology, present in numerous approved drugs across various therapeutic areas, including oncology and infectious diseases.^{[1][2]} This guide provides an in-depth analysis of the molecular characteristics, synthesis, reactivity, and applications of **Methyl 4-bromopyrimidine-2-carboxylate**, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is critical for its effective application in synthesis and process development. The key molecular and physicochemical characteristics of **Methyl 4-bromopyrimidine-2-carboxylate** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[3][4][5]
Molecular Weight	217.02 g/mol	[3][6]
CAS Number	1206250-40-9	[3][6]
Appearance	Solid	[3][4]
Boiling Point	314.4 °C	[6]
InChI Key	WOCGLGITKPNEFI-UHFFFAOYSA-N	[3][4]


Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of **Methyl 4-bromopyrimidine-2-carboxylate** are central to its utility.

Synthetic Approaches

While specific, detailed synthetic procedures for **Methyl 4-bromopyrimidine-2-carboxylate** are not extensively documented in readily available literature, general methods for the synthesis of 4-bromopyrimidines provide a viable synthetic strategy. One such approach involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.^[7] This method offers a direct, one-pot synthesis of the 4-bromopyrimidine core.

Conceptual Synthetic Workflow:

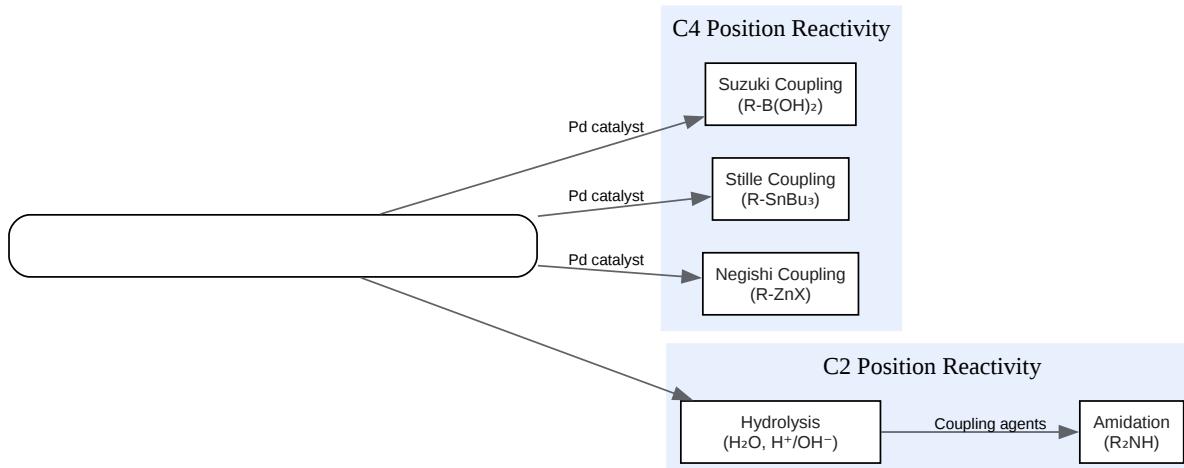
[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 4-bromopyrimidines.

Chemical Reactivity and Mechanistic Insights

The reactivity of **Methyl 4-bromopyrimidine-2-carboxylate** is dominated by the two functional groups attached to the pyrimidine ring: the bromine atom at the C4 position and the methyl ester at the C2 position.

- The Bromine Atom: The bromine substituent is a key reactive site, making the molecule an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring enhances the susceptibility of the C4 position to nucleophilic aromatic substitution, although cross-coupling reactions are generally more common and versatile.


- Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond.
- Stille Coupling: Reaction with organostannanes catalyzed by palladium.
- Negishi Coupling: Reaction with organozinc compounds, also palladium-catalyzed.

These coupling reactions enable the introduction of a wide range of substituents at the C4 position, including alkyl, aryl, and heteroaryl groups, providing a powerful tool for molecular diversification in drug discovery.[\[8\]](#)

- The Methyl Ester Group: The methyl ester at the C2 position offers another handle for chemical modification. It can be:
 - Hydrolyzed: Under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules.
 - Reduced: To a primary alcohol.
 - Converted to other functional groups: Such as amides or hydrazides, by reaction with appropriate nucleophiles.

This dual functionality allows for a sequential and controlled elaboration of the pyrimidine scaffold, making it a highly valuable intermediate in multi-step syntheses.

Reactivity Profile Diagram:

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **Methyl 4-bromopyrimidine-2-carboxylate**.

Applications in Drug Discovery and Development

The structural motifs accessible from **Methyl 4-bromopyrimidine-2-carboxylate** are prevalent in a number of biologically active compounds. Its utility as a precursor for active pharmaceutical ingredients (APIs) is a primary driver of its importance.^[8]

Kinase Inhibitors

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, which are a major class of anticancer drugs.^[1] Derivatives of bromopyrimidines have been utilized in the synthesis of potent inhibitors of protein kinase CK2, a target implicated in various cancers.^[8]

Anti-Infective Agents

The versatility of this building block extends to the development of anti-infective agents. For instance, it has been instrumental in the synthesis of biaryl mannoside FimH inhibitors, which

are being investigated as potential therapeutics for urinary tract infections by preventing bacterial adhesion.[\[8\]](#)

Other Therapeutic Areas

Research has also explored the use of derivatives of this compound as cocaine antagonists, suggesting potential applications in the treatment of addiction.[\[8\]](#) The broad applicability of the pyrimidine scaffold in medicinal chemistry indicates that **Methyl 4-bromopyrimidine-2-carboxylate** will continue to be a valuable tool in the discovery of new treatments for a wide range of diseases.[\[2\]](#)

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling **Methyl 4-bromopyrimidine-2-carboxylate**.

Hazard Identification

Based on available safety data sheets for related compounds, **Methyl 4-bromopyrimidine-2-carboxylate** is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[8\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[8\]](#)

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Safety glasses with side-shields conforming to EN166 are recommended.
- Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

Storage

- Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. For long-term storage, refrigeration at 2-8°C in an inert atmosphere is recommended.[8]

Conclusion

Methyl 4-bromopyrimidine-2-carboxylate is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and development. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such adaptable building blocks in the drug discovery pipeline is undeniable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
3. tcichemicals.com [tcichemicals.com]
4. Methyl 4-bromopyrimidine-2-carboxylate | CymitQuimica [cymitquimica.com]
5. PubChemLite - Methyl 4-bromopyrimidine-2-carboxylate (C₆H₅BrN₂O₂) [pubchemlite.lcsb.uni.lu]
6. Methyl 4-Bromopyrimidine-2-carboxylate | 1206250-40-9 | GYB25040 [biosynth.com]
7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
8. Methyl 2-Bromopyrimidine-4-carboxylate|CAS 1209459-78-8 [benchchem.com]

• To cite this document: BenchChem. [Methyl 4-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide for Chemical Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425827#molecular-formula-and-weight-of-methyl-4-bromopyrimidine-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com